molecular formula C14H9Br2F2NO2 B14349821 Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- CAS No. 90426-11-2

Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy-

Cat. No.: B14349821
CAS No.: 90426-11-2
M. Wt: 421.03 g/mol
InChI Key: ZYEZUQOFCLVFQZ-UHFFFAOYSA-N
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Description

Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of bromine atoms at the 3 and 5 positions can be achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the benzamide intermediate. The methoxy group is then introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxy-
  • Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-hydroxy-
  • Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-4-methyl-

Uniqueness

Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- is unique due to the presence of both methoxy and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

90426-11-2

Molecular Formula

C14H9Br2F2NO2

Molecular Weight

421.03 g/mol

IUPAC Name

3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H9Br2F2NO2/c1-21-13-9(4-7(15)5-10(13)16)14(20)19-12-3-2-8(17)6-11(12)18/h2-6H,1H3,(H,19,20)

InChI Key

ZYEZUQOFCLVFQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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